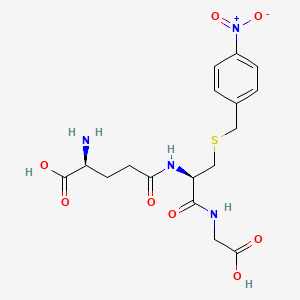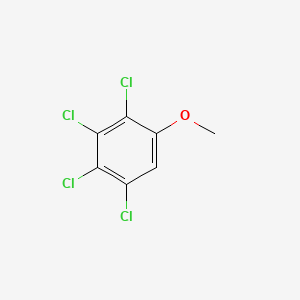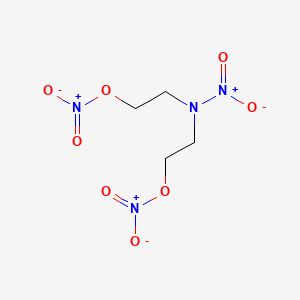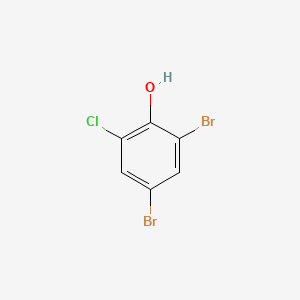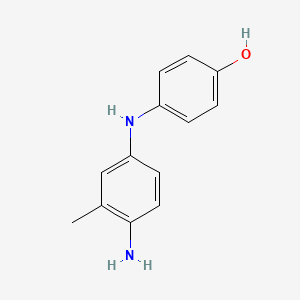
4H-3,1-Benzoxazin-2-on, 1,2-Dihydro-4,4-dimethyl-
Übersicht
Beschreibung
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- is a derivative of 4H-3,1-Benzoxazin-4-one . These compounds are an important class of heterocyclic compounds due to their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications . For example, they can be used as starting materials for different clinically used 4-quinazolone derivatives .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent .Molecular Structure Analysis
The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The competition between the two mentioned sites towards nucleophilic attack depends on different parameters such as the size of the nucleophile, the nucleophilicity of the nucleophile, and the nature of the substituted nucleophile with respect to the two rings of the benzoxazinone .Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
Die Derivate von 2-substituierten 4H-3,1-Benzoxazin-4-onen gehören zu einer bedeutenden Kategorie heterozyklischer Verbindungen, die ein breites Spektrum an medizinischen und industriellen Anwendungen gezeigt haben . Eine neue und effektive Eintopfmethode zur Synthese von 2-substituierten 4H-3,1-Benzoxazin-4-on-Derivaten wurde beschrieben .
Elastase-Inhibitor
Einige Derivate von 2-substituierten 4H-3,1-Benzoxazin-4-onen werden als Elastase-Inhibitoren verwendet . Elastase ist ein Enzym, das Elastin abbaut, eine Schlüsselkomponente der extrazellulären Matrix in der Lunge. Die Hemmung dieses Enzyms kann helfen, Erkrankungen wie chronisch obstruktive Lungenerkrankung (COPD) und Mukoviszidose zu behandeln.
Antineoplastisches Mittel
Es wurde festgestellt, dass bestimmte 2-substituierte 4H-3,1-Benzoxazin-4-on-Derivate antineoplastische Eigenschaften besitzen . Das bedeutet, dass sie das Wachstum von Tumoren hemmen können, was sie möglicherweise nützlich für die Krebsbehandlung macht.
Enzym-Inhibitor
Diese Verbindungen wurden auch als Enzym-Inhibitoren verwendet . Durch Blockierung der Wirkung spezifischer Enzyme können sie mit Stoffwechselprozessen in Krankheitserregern interferieren, was sie nützlich für die Behandlung verschiedener Krankheiten macht.
Protease-Inhibitor
Einige 2-substituierte 4H-3,1-Benzoxazin-4-on-Derivate wirken als Protease-Inhibitoren . Proteasen sind Enzyme, die Proteine abbauen. Ihre Hemmung kann nützlich sein bei der Behandlung von Erkrankungen wie HIV, bei denen das Virus ein Protease-Enzym zur Replikation verwendet.
Fungizide Eigenschaften
Es wurde festgestellt, dass diese Verbindungen fungizide Eigenschaften besitzen . Dies macht sie möglicherweise nützlich in der Landwirtschaft, um Nutzpflanzen vor Pilzkrankheiten zu schützen.
Antiphlogistische Medikamente
Benzoxazinon-Derivate werden auch als antiphlogistische Medikamente verwendet . Dies sind Medikamente, die Entzündungen reduzieren und zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen eingesetzt werden können.
Antifungizides und antibakterielles Mittel
Anthalexin, eine weitere Verbindung dieser Art, findet Verwendung als antifungizides und antibakterielles Mittel . Dies macht es möglicherweise nützlich bei der Behandlung einer Vielzahl von Infektionen.
Wirkmechanismus
Target of Action
Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , protease inhibitor, and fungicidal .
Mode of Action
The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This leads to a cyclodehydration reaction .
Biochemical Pathways
The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves a cyclodehydration reaction .
Result of Action
The derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications .
Biochemische Analyse
Biochemical Properties
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several enzymes, including proteases and elastases, by binding to their active sites and inhibiting their activity . This interaction is primarily driven by the compound’s ability to form stable complexes with the enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- has been shown to interact with various proteins, influencing their structural conformation and function.
Cellular Effects
The effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting key enzymes, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation. Moreover, its impact on cell signaling pathways can influence cell proliferation and survival, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as proteases and elastases, and forming stable complexes that prevent substrate access . This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the biological system being studied.
Eigenschaften
IUPAC Name |
4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDETPOBPURRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175707 | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21440-96-0 | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


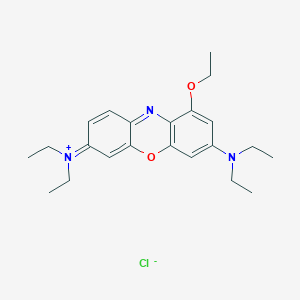


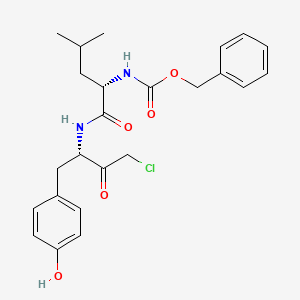
![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)


